Methyl 3-amino-4-propylbenzoate
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Overview
Description
Methyl 3-amino-4-propylbenzoate is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group and a propyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-propylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-amino-4-propylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-4-propylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of local anesthetics.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-propylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a propyl group.
Methyl 3-amino-4-ethylbenzoate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Methyl 3-amino-4-propylbenzoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules compared to its methyl and ethyl analogs .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-amino-4-propylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-4-8-5-6-9(7-10(8)12)11(13)14-2/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
JZGSGJLCZIOPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
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